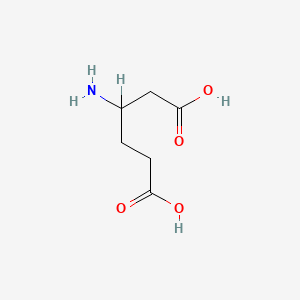

3-Aminoadipic acid

説明

The Alpha-Aminoadipate Pathway of L-Lysine Biosynthesis

The α-aminoadipate pathway is a distinct and crucial metabolic route for the production of L-lysine.

The α-aminoadipate pathway is characteristically found in higher fungi (those with chitin in their cell walls), several species of yeast, and euglenids. wikipedia.orgwikiwand.com This pathway's exclusivity to these organisms makes it a point of interest for potential antifungal drug development. wikipedia.orgcreative-biolabs.com While initially thought to be confined to these groups, evidence suggests a potentially broader distribution, with reports of its presence in bacteria of the genus Thermus and in Pyrococcus horikoshii. wikipedia.orgoup.com The presence of the α-aminoadipate pathway in these specific eukaryotic lineages, and its general absence in plants and animals, highlights a significant divergence in amino acid metabolism across different kingdoms of life. creative-biolabs.comresearchgate.net

The α-aminoadipate pathway involves a series of enzymatic reactions that bear a resemblance to the citric acid cycle. wikipedia.org The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgnih.gov This is followed by a series of transformations: homocitrate is converted to homoaconitate, which is then isomerized to homoisocitrate. wikipedia.orgnih.gov Subsequently, homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate. wikipedia.orgnih.gov An amino group is then transferred from glutamate to α-ketoadipate, forming α-aminoadipate, the compound that lends its name to the pathway. wikipedia.orgwikipedia.org The pathway continues with the reduction of α-aminoadipate to its semialdehyde form. wikipedia.org This semialdehyde then reacts with glutamate to produce saccharopine, which is ultimately cleaved to generate the final product, L-lysine, and regenerate oxoglutarate. wikipedia.org

| Step | Reactant(s) | Enzyme | Product(s) |

| 1 | Acetyl-CoA + α-Ketoglutarate + H₂O | Homocitrate Synthase | (R)-Homocitrate + CoA |

| 2 | (R)-Homocitrate | Homoaconitase | Homoaconitate |

| 3 | Homoaconitate | Homoaconitase | Homoisocitrate |

| 4 | Homoisocitrate + NAD⁺ | Homoisocitrate Dehydrogenase | α-Ketoadipate + CO₂ + NADH + H⁺ |

| 5 | α-Ketoadipate + L-Glutamate | Aminoadipate Aminotransferase | α-Aminoadipate + α-Ketoglutarate |

| 6 | α-Aminoadipate + ATP + NADPH | Aminoadipate Reductase | α-Aminoadipate Semialdehyde + ADP + Pi + NADP⁺ |

| 7 | α-Aminoadipate Semialdehyde + L-Glutamate + NADPH | Saccharopine Dehydrogenase (L-glutamate-forming) | Saccharopine + NADP⁺ + H₂O |

| 8 | Saccharopine + NAD⁺ + H₂O | Saccharopine Dehydrogenase (L-lysine-forming) | L-Lysine + α-Ketoglutarate + NADH |

Homocitrate synthase (HCS) catalyzes the initial and committed step in the α-aminoadipate pathway: the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. nih.govnih.gov This reaction is considered the rate-limiting step in lysine biosynthesis in organisms like Saccharomyces cerevisiae. asm.org The activity of HCS is subject to feedback inhibition by the end product of the pathway, L-lysine. asm.orgasm.org Lysine acts as a competitive inhibitor with respect to 2-oxoglutarate. uniprot.org In Saccharomyces cerevisiae, two isozymes of HCS exist, encoded by the LYS20 and LYS21 genes, and both are located in the nucleus. nih.gov While both enzymes catalyze the same reaction, they exhibit different kinetic properties and sensitivities to cellular metabolism. nih.gov The nuclear localization of HCS is unusual, as other enzymes in the lysine biosynthetic pathway are found in the cytoplasm or mitochondria, suggesting additional roles for HCS beyond amino acid synthesis, potentially in chromatin regulation. nih.gov

Homoisocitrate dehydrogenase (HICDH) is a key enzyme in the α-aminoadipate pathway, responsible for the oxidative decarboxylation of (2R,3S)-homoisocitrate to α-ketoadipate, using NAD⁺ as a cofactor. creative-biolabs.comnih.gov This enzyme belongs to the family of oxidoreductases and is a member of the pyridine nucleotide-dependent β-hydroxyacid oxidative decarboxylase family. creative-biolabs.comnih.gov The reaction mechanism is proposed to be a stepwise process involving hydride transfer followed by decarboxylation. acs.org Kinetic studies suggest a steady-state random kinetic mechanism. nih.gov The pH-rate profiles indicate the involvement of two enzyme groups acting as acid-base catalysts. acs.org One group with a pKa of approximately 6.5-7 acts as a general base, while a second group with a pKa of 9.5 functions as a general acid. acs.org

The formation of α-aminoadipate from α-ketoadipate is catalyzed by aminoadipate aminotransferase, also known as 2-aminoadipate transaminase. wikipedia.orgwikipedia.org This enzyme facilitates the transfer of an amino group from an amino donor, typically L-glutamate, to α-ketoadipate, resulting in the formation of L-α-aminoadipate and α-ketoglutarate. wikipedia.orgwikipedia.org This transamination reaction requires pyridoxal phosphate as a cofactor. wikipedia.org In some organisms, such as the thermophilic bacterium Thermus thermophilus, the aminoadipate aminotransferase, termed LysN, exhibits broad substrate specificity, recognizing not only 2-oxoadipate but also intermediates of branched-chain amino acid biosynthesis. nih.gov In yeast, two isozymes of α-aminoadipate aminotransferase have been identified, with one being mitochondrial and the other cytosolic. rsc.org

The conversion of α-aminoadipate to α-aminoadipate semialdehyde is a reductive step catalyzed by α-aminoadipate reductase. wikipedia.orgacs.org In Saccharomyces cerevisiae, this process requires the products of two genes, LYS2 and LYS5. acs.orgnih.gov The LYS2 gene encodes the large subunit of the reductase, while LYS5 encodes a specific phosphopantetheinyl transferase. nih.govacs.org The mechanism involves the post-translational modification of the apo-Lys2 enzyme by Lys5, which transfers a phosphopantetheinyl group from coenzyme A to a specific serine residue on Lys2, thereby activating it. nih.gov The activated holo-Lys2 enzyme then catalyzes the reduction of α-aminoadipate. uniprot.org This reaction proceeds through an adenylated intermediate, where α-aminoadipate is first activated by ATP. uniprot.orgresearchgate.net The activated aminoadipoyl group is then transferred to the phosphopantetheine thiol of the enzyme, forming a covalent acyl-S-enzyme intermediate, which is subsequently reduced by NADPH to yield α-aminoadipate semialdehyde. acs.orgnih.gov

特性

IUPAC Name |

3-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313637 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-96-3, 40967-78-0 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5427-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomeric Forms of 3-aminoadipic Acid

L-Enantiomer in Biological Pathways

The L-enantiomer, (S)-3-aminoadipic acid, is recognized for its utility in biochemical and pharmaceutical research rather than for a defined role in a major metabolic pathway. Unlike its well-studied isomer, 2-aminoadipic acid, 3-aminoadipic acid is not considered a naturally occurring metabolite in primary metabolic routes. hmdb.ca Instead, it is classified as part of the human exposome, meaning its presence in the body is typically due to external exposure. hmdb.ca

In a research context, (S)-3-aminoadipic acid hydrochloride serves as a versatile building block for the synthesis of peptides and proteins. chemimpex.com Its unique structure is valuable in the development of new therapeutic agents, with a particular focus on treatments for neurological and metabolic diseases. chemimpex.com Scientists utilize this compound in studies of amino acid metabolism to gain insights into metabolic pathways and identify potential therapeutic targets. chemimpex.com

D-Enantiomer in Natural Product Synthesis

The D-enantiomer, (R)-3-aminoadipic acid, functions as a valuable chiral building block in synthetic chemistry. chemimpex.com Its specific stereoconfiguration makes it a useful starting material for creating complex, bioactive molecules with precise three-dimensional structures.

Research applications of the D-enantiomer are prominent in pharmaceutical development, where it serves as a precursor for various pharmaceutical agents, especially those targeting neurological disorders. chemimpex.com Furthermore, (R)-3-aminoadipic acid is explored for its potential in the production of biodegradable polymers and as a foundational component in the synthesis of other amino acid-based drugs. chemimpex.com Its utility is further demonstrated in its protected forms, such as Fmoc-(R)-3-aminoadipic acid-α-tert-butyl ester, which are specifically designed for use in peptide synthesis. chemimpex.com

Racemic Mixtures in Synthetic Research

The racemic mixture, DL-β-aminoadipic acid, which contains both the (S)- and (R)-enantiomers in equal measure, has been a subject of synthetic chemistry research for many decades. Early chemical literature describes methods for its preparation. acs.org

In modern research, the focus is often on the separation of such racemic mixtures to isolate the pure, enantiomerically distinct forms. The development of analytical techniques to resolve racemic amino acids is an important area of study, as the biological and pharmaceutical activity of such compounds is typically dependent on a single enantiomer. For instance, studies have focused on creating diastereomeric derivatives of racemic amino acids to allow for their separation and configurational determination using gas chromatography. While these methods are broadly applied, specific research detailing the use of racemic this compound as a starting material in contemporary synthetic projects is not extensively documented in recent literature.

Table 2: Summary of Research Applications for this compound Isomers

| Isomer Form | Primary Area of Application | Specific Uses | Source(s) |

| L-Enantiomer ((S)-form) | Biochemical and Pharmaceutical Research | Building block for peptides, proteins, and novel therapeutics; used in studies of amino acid metabolism. | chemimpex.com |

| D-Enantiomer ((R)-form) | Synthetic and Pharmaceutical Chemistry | Chiral building block for bioactive molecules (e.g., for neurological disorders) and biodegradable polymers. | chemimpex.com |

| Racemic Mixture (DL-form) | Chemical Synthesis and Analysis | Subject of historical synthesis; modern relevance primarily in the context of developing enantiomeric separation techniques. | acs.org |

Biosynthesis of 3-aminoadipic Acid in Biological Systems

Formation via Lysine Catabolism Pathways

The breakdown of lysine is a crucial metabolic process, and the primary route in mammals and plants leads to the formation of 3-aminoadipic acid via the saccharopine pathway. annualreviews.orgfamiliasga.com This pathway is predominantly active in the liver and kidneys. biocrates.com

The saccharopine pathway is the major route for lysine degradation in both mammals and higher plants. unicamp.brmhmedical.com This pathway converts lysine into α-aminoadipate through a series of enzymatic reactions. frontiersin.org In mammals, this process is confined to the mitochondria. familiasga.com While it is the primary pathway for lysine degradation in most tissues, the pipecolate pathway is thought to be more predominant in the brain. researchgate.netd-nb.info However, recent studies suggest the saccharopine pathway is also the main route for lysine degradation in human brain cells and is active in the mouse brain. researchgate.net In fungi, this pathway operates in reverse for the biosynthesis of lysine. wikipedia.orgresearchgate.net

The initial two steps of the saccharopine pathway are catalyzed by a bifunctional enzyme known as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also referred to as α-aminoadipic semialdehyde synthase (AASS). mhmedical.comresearchgate.netnih.gov

Lysine-Ketoglutarate Reductase (LKR): The LKR domain of the enzyme catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine, using NADPH as a cofactor. frontiersin.orgrupress.org

Saccharopine Dehydrogenase (SDH): The SDH domain then hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate, with NAD(P)⁺ acting as a cofactor. frontiersin.orgrupress.org

In plants and animals, these two enzymatic activities are located on a single polypeptide chain encoded by the LKR/SDH gene. researchgate.netnih.gov

The final step in the formation of α-aminoadipate from the saccharopine pathway is catalyzed by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH), also known as antiquitin or ALDH7A1. familiasga.comfrontiersin.orgebi.ac.uk This enzyme oxidizes α-aminoadipate semialdehyde to α-aminoadipate, utilizing NAD(P)⁺ as a cofactor. frontiersin.org AASADH is a versatile enzyme capable of converting a range of aldehydes to their corresponding carboxylates. frontiersin.org It has a dual localization in both the cytosol and mitochondria. familiasga.com

While the saccharopine pathway is the predominant route for lysine degradation, alternative pathways also exist that lead to the formation of this compound. In some bacteria, a lysine-6-dehydrogenase performs a C-6 deamination reaction similar to that of LAT, but it is not dependent on pyridoxal phosphate. nih.gov

In some microorganisms, such as certain bacteria and filamentous fungi, an alternative pathway for α-aminoadipate synthesis involves the enzyme lysine-6-aminotransferase (LAT), also known as lysine-epsilon-aminotransferase. nih.govebi.ac.uk This enzyme directly converts lysine into α-aminoadipic semialdehyde. nih.gov This product then spontaneously cyclizes to form Δ1-piperideine-6-carboxylate, which is subsequently oxidized to α-aminoadipic acid by piperideine-6-carboxylate dehydrogenase. dss.go.thisciii.es This LAT-dependent pathway is particularly important in β-lactam-producing actinomycetes. nih.govisciii.es

Data Tables

Table 1: Key Enzymes in the Saccharopine Pathway

| Enzyme | Function | Cofactor(s) |

| Lysine-Ketoglutarate Reductase (LKR) | Condenses lysine and α-ketoglutarate to form saccharopine. frontiersin.org | NADPH frontiersin.org |

| Saccharopine Dehydrogenase (SDH) | Hydrolyzes saccharopine to α-aminoadipate semialdehyde and glutamate. frontiersin.org | NAD(P)⁺ frontiersin.org |

| Alpha-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | Oxidizes α-aminoadipate semialdehyde to α-aminoadipate. frontiersin.org | NAD(P)⁺ frontiersin.org |

Table 2: Alternative Pathway for α-Aminoadipate Biosynthesis

| Enzyme | Function | Organism(s) |

| Lysine-6-Aminotransferase (LAT) | Converts lysine to α-aminoadipic semialdehyde. nih.gov | Bacteria, Filamentous Fungi nih.gov |

| Piperideine-6-Carboxylate Dehydrogenase (PCD) | Oxidizes Δ1-piperideine-6-carboxylate to α-aminoadipic acid. dss.go.thisciii.es | Bacteria isciii.es |

Enzymology and Biochemical Transformations of 3-aminoadipic Acid

Transamination Reactions Involving Alpha-Ketoglutarate

Transamination is a pivotal reaction in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto-acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.org In the catabolism of lysine, 3-aminoadipic acid undergoes a significant transamination reaction with alpha-ketoglutarate (α-KG). wikipedia.org

This reaction is catalyzed by the enzyme 2-aminoadipate transaminase (also known as α-aminoadipate aminotransferase or KAT II), which facilitates the transfer of the α-amino group from 3-aminoadipate to α-ketoglutarate. wikipedia.orgnih.gov The products of this reversible reaction are α-ketoadipate and glutamate. wikipedia.org This step effectively links the degradation pathway of lysine with the central nitrogen metabolism pool, as glutamate can be further metabolized. libretexts.org

The reaction is as follows: This compound + α-Ketoglutarate ↔ α-Ketoadipic acid + Glutamate wikipedia.org

Like most aminotransferases, 2-aminoadipate transaminase requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orghealthmatters.io The PLP coenzyme is covalently linked to the enzyme and acts as an intermediate carrier of the amino group during the reaction. wikipedia.org A deficiency in vitamin B6 can impair the function of this transaminase, potentially leading to an accumulation of this compound. healthmatters.io This transamination is a critical step in the pathway that ultimately converts lysine into acetoacetyl-CoA for energy production. wikipedia.orglibretexts.org

| Enzyme | Substrates | Products | Coenzyme | Metabolic Pathway |

| 2-Aminoadipate Transaminase | This compound, Alpha-ketoglutarate | α-Ketoadipic acid, Glutamate | Pyridoxal-5'-phosphate (PLP) | Lysine Degradation |

Deamination Mechanisms and Ammonia Lyases

Deamination is the removal of an amino group from a molecule. While transamination is the primary deamination pathway for most amino acids, direct deamination by ammonia lyases represents an alternative mechanism. wikipedia.org Ammonia lyases catalyze the elimination of ammonia from a substrate, typically forming a carbon-carbon double bond. researchgate.net

Enzymes that directly catalyze the deamination of this compound are not well-characterized. nih.govresearchgate.net However, significant research interest exists in this reaction for biotechnological applications, such as the conversion of lysine to adipic acid. nih.govresearchgate.net To this end, studies have focused on engineering existing ammonia lyases to act on this compound or related substrates. nih.govplos.org

One such enzyme is 3-methylaspartate ammonia lyase (MAL, EC 4.3.1.2), which naturally deaminates 3-methylaspartate. nih.govplos.org The catalytic mechanism of MAL involves the abstraction of a proton, leading to the formation of an enolate intermediate stabilized by a magnesium ion, followed by the elimination of ammonia. nih.govplos.org Research has shown that this compound can act as a non-competitive inhibitor of MAL from Citrobacter amalonaticus, indicating that it can bind to the enzyme's catalytic pocket. researchgate.netplos.org This finding suggests that it may be possible to engineer MAL to accept this compound as a substrate. researchgate.net

| Enzyme Studied | Natural Reaction | Target Reaction | Research Goal |

| 3-Methylaspartate Ammonia Lyase (MAL) | Deamination of 3-methylaspartate | Deamination of this compound | Engineering the enzyme for biocatalytic production of adipic acid precursors. nih.govresearchgate.net |

Reduction and Oxidation Reactions within Metabolic Cycles

This compound participates in both reduction and oxidation reactions that are integral to metabolic cycles, specifically the biosynthesis and degradation of lysine.

Oxidation: In the catabolic pathway of lysine, this compound is formed from lysine via several steps, including the oxidation of an intermediate, allysine, by aminoadipate-semialdehyde dehydrogenase. wikipedia.org Following its formation, this compound is effectively oxidized through the transamination reaction described previously, which converts it to α-ketoadipate. wikipedia.org This α-ketoadipate then undergoes oxidative decarboxylation, a reaction analogous to the conversion of α-ketoglutarate to succinyl-CoA in the Krebs cycle. libretexts.orgnih.gov This decarboxylation yields acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy generation. libretexts.orgnih.gov

Reduction: In the lysine biosynthesis pathway found in fungi and some other organisms (the α-aminoadipate pathway), the reactions occur in the reverse order of degradation. wikipedia.orgmdpi.com Here, α-ketoadipate is first transaminated to form this compound. wikipedia.org Subsequently, this compound is reduced to α-aminoadipate semialdehyde. researchgate.net This reduction is a key step and is catalyzed by the multifunctional enzyme α-aminoadipate reductase (AAR). researchgate.net This enzyme first activates this compound by forming an α-aminoadipyl adenylate intermediate, which is then reduced, often requiring NADPH as a cofactor. nih.govresearchgate.net

| Reaction Type | Pathway | Starting Molecule | Key Enzyme(s) | End Product (of step) |

| Oxidation | Lysine Degradation | This compound | 2-Aminoadipate Transaminase, α-ketoadipic acid dehydrogenase complex | Acetyl-CoA |

| Reduction | Lysine Biosynthesis | This compound | α-Aminoadipate Reductase (AAR) | α-Aminoadipate semialdehyde |

Structure-Function Relationships of this compound-Interacting Enzymes

The function of enzymes that metabolize this compound is dictated by their three-dimensional structures. X-ray crystallography and other structural studies have provided insights into these relationships.

α-Aminoadipate Aminotransferase (AAA-AT): Studies on α-aminoadipate aminotransferase (AAA-AT) from Thermus thermophilus have revealed the structural basis for its substrate specificity. nii.ac.jp The crystal structure shows that a mobile helix at the N-terminus of the enzyme plays a critical role in its ability to recognize a broad range of substrates, including intermediates in lysine, leucine, and phenylalanine biosynthesis. nii.ac.jp An arginine residue located on this mobile helix is crucial for the catalytic function. nii.ac.jp Like other flavoenzymes, these aminotransferases often possess two main domains: a cofactor-binding domain (e.g., for FAD or PLP) and a substrate-binding domain that forms the active site. acs.org

3-Methylaspartate Ammonia Lyase (MAL): The crystal structures of MAL from Citrobacter amalonaticus (CaMAL) and Clostridium tetanomorphum (CtMAL) show that they are homodimers and belong to the enolase superfamily. nih.govplos.org The active site contains a catalytic lysine residue (K331 in CaMAL) and requires a divalent metal ion (Mg²⁺) for activity. nih.govplos.org Docking studies have shown that while this compound can fit into the catalytic pocket of MAL, certain interactions are essential for catalysis. researchgate.net The hydrophobic interactions provided by the methyl group of its natural substrate, 3-methylaspartate, and the specific position of the amino group are critical for proper substrate binding and subsequent deamination. researchgate.net This structural knowledge is fundamental for efforts to re-engineer the enzyme's active site to accommodate and act upon this compound. researchgate.net

Enzymatic Engineering Strategies for Modulating this compound Metabolism

Metabolic and enzymatic engineering strategies are being developed to control the flux of this compound pathways for biotechnological purposes, primarily for the sustainable production of valuable chemicals like adipic acid. researchgate.netmdpi.com

Pathway Engineering for Production: One major strategy involves engineering microorganisms like Escherichia coli to produce this compound at high levels. nih.govresearchgate.net This has been achieved by constructing novel biosynthetic pathways that couple lysine biosynthesis and degradation. nih.gov Key steps include:

Enzyme Selection: Introducing heterologous enzymes with favorable kinetics, such as lysine-α-ketoglutarate reductase from Saccharomyces cerevisiae and α-aminoadipate-δ-semialdehyde dehydrogenase from Rhodococcus erythropolis. nih.govresearchgate.net

Increasing Precursor Supply: Enhancing the availability of the precursor, lysine, by overexpressing key enzymes in its synthesis pathway and blocking competing degradation pathways. nih.govresearchgate.net

Cofactor Regulation: Optimizing the cellular balance of cofactors like NADPH, which is essential for the reductive steps in lysine biosynthesis. nih.govresearchgate.net This can be done by modulating pathways like the pentose phosphate pathway. mdpi.comresearchgate.net

Improving Efflux: Introducing transporter proteins, such as a glutamate transporter from Corynebacterium glutamicum, to facilitate the export of the final product out of the cell, thereby preventing feedback inhibition and increasing the final titer. nih.govresearchgate.net

Enzyme Redesign for Novel Activity: Rational design and directed evolution are used to alter the substrate specificity of enzymes. nih.gov As mentioned, there is significant interest in engineering 3-methylaspartate ammonia lyase (MAL) to catalyze the deamination of this compound. researchgate.net By analyzing the enzyme's structure and active site, researchers can identify key amino acid residues to mutate. researchgate.net Techniques like DNA shuffling have been used successfully to alter the substrate specificity of other enzymes in the lysine biosynthesis pathway, such as homoisocitrate dehydrogenase, demonstrating the feasibility of this approach. nii.ac.jp These strategies provide a foundation for creating novel biocatalysts for the conversion of this compound. researchgate.net

| Engineering Strategy | Approach | Example Application | Goal |

| Metabolic Pathway Engineering | Overexpression of pathway enzymes, cofactor regulation, enhanced efflux. | Engineering E. coli by introducing enzymes from S. cerevisiae and R. erythropolis. nih.gov | High-level production of α-aminoadipic acid. mdpi.comresearchgate.net |

| Rational Enzyme Design | Site-directed mutagenesis based on structural data. | Modifying the active site of 3-methylaspartate ammonia lyase (MAL). researchgate.net | To enable the deamination of this compound. nih.gov |

| Directed Evolution | Techniques like DNA shuffling to create and screen enzyme variants. | Altering substrate specificity of homoisocitrate dehydrogenase. nii.ac.jp | To create enzymes with novel catalytic functions. nii.ac.jp |

Role of 3-aminoadipic Acid As a Precursor in Natural Product and Amino Acid Synthesis

Contribution to Penicillin and Cephalosporin Biosynthesis Pathways

3-Aminoadipic acid is a fundamental precursor in the biosynthesis of all classical β-lactam antibiotics, including penicillins and cephalosporins. nih.govisciii.es The biosynthetic pathway commences with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govisciii.esgenome.jp This crucial first step is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase. isciii.esruhr-uni-bochum.de

The product of this reaction is the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). genome.jpasm.org Subsequently, the ACV tripeptide undergoes oxidative cyclization, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N (IPN), the first bioactive intermediate in the pathway which contains the characteristic β-lactam ring structure. nih.govasm.org

Isopenicillin N serves as a critical branch point in the biosynthesis of penicillins and cephalosporins. genome.jp In fungi like Penicillium chrysogenum, IPN is converted into various hydrophobic penicillins, such as penicillin G. nih.govrsc.org In contrast, in organisms like Acremonium chrysogenum and various bacteria, IPN is epimerized to penicillin N, which is then further processed through a series of enzymatic reactions to yield cephalosporins, including cephalosporin C. nih.govruhr-uni-bochum.decdnsciencepub.com

The availability of L-α-aminoadipic acid can be a rate-limiting factor for the production of these antibiotics. researchgate.net In fungi, this amino acid is an intermediate in the lysine biosynthesis pathway. isciii.es In some bacteria, it can be formed through the reversal of steps in the lysine degradation pathway. ruhr-uni-bochum.de The uptake of externally supplied α-aminoadipic acid has been shown to increase the intracellular concentration and subsequently boost penicillin production in P. chrysogenum. asm.org

Table 1: Key Enzymes and Intermediates in Penicillin and Cephalosporin Biosynthesis

| Precursors | Key Enzyme | Intermediate | Product |

| L-α-Aminoadipic acid, L-Cysteine, L-Valine | ACV Synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Isopenicillin N (IPN) |

| Isopenicillin N (IPN) | Isopenicillin N Acyltransferase (IAT) | - | Penicillins (e.g., Penicillin G) |

| Isopenicillin N (IPN) | Isopenicillin N Epimerase | Penicillin N | Cephalosporins (e.g., Cephalosporin C) |

Utilization as a Chiral Pool Building Block for D-Amino Acid Synthesis

(R)-α-Aminoadipic acid, which is the enantiomer of the natural precursor for penicillin, has emerged as a valuable chiral pool building block for the synthesis of unusual and D-amino acids. researchgate.netnih.gov Its ready availability on a large scale is a direct consequence of the industrial production of semi-synthetic cephalosporins. nih.govarkat-usa.org In this process, cephalosporin C is enzymatically cleaved to produce 7-aminocephalosporanic acid (7-ACA), with (R)-α-aminoadipic acid being a significant side product. nih.govarkat-usa.org

The enantiomeric purity and the presence of two carboxylic acid functional groups make (R)-α-aminoadipic acid a versatile starting material for various chemical transformations. arkat-usa.org Chemists have utilized this compound to synthesize a range of D-amino acid derivatives, which are of interest due to their unique conformational properties and their presence in some natural products with important biological activities. nih.gov D-amino acids are known to stabilize turn conformations in peptides. nih.gov

Precursor for Pipecolic Acid and its Derivatives

(R)-α-Aminoadipic acid serves as an effective precursor for the synthesis of (R)-pipecolic acid and its derivatives. researchgate.netnih.govarkat-usa.org Pipecolic acid, a cyclic amino acid, is a component of numerous biologically active natural products. For instance, (S)-pipecolic acid is found in the immunosuppressant FK506 and the antifungal agent sandramycin, while (R)-pipecolic acid is a constituent of the histone deacetylase inhibitor apicidin. arkat-usa.org

The synthesis of (R)-pipecolic acid from (R)-α-aminoadipic acid provides an efficient route to this important chiral molecule. arkat-usa.org Further modifications of the pipecolic acid scaffold, made possible by starting with (R)-α-aminoadipic acid, have led to the creation of novel derivatives with potential applications in medicinal chemistry. researchgate.netarkat-usa.org

Role in the Synthesis of Other Bioactive Molecules

The utility of this compound extends beyond β-lactam antibiotics and pipecolic acid derivatives. It has been employed as a precursor in the synthesis of other bioactive molecules. For example, it has been used in the creation of methotrexate derivatives and carbocyclic nucleoside precursors. researchgate.netnih.gov Its unique six-carbon backbone with amino and carboxyl functionalities allows for its incorporation into a variety of molecular scaffolds, making it a versatile tool for synthetic chemists exploring new therapeutic agents. chemimpex.com

Involvement in Biodegradable Polymer Production Research

Research has explored the use of amino acid derivatives in the production of biodegradable polymers. While specific, large-scale applications of this compound in this field are not yet widespread, its di-acid structure makes it a potential monomer for the synthesis of polyamides and polyesters. The inherent chirality of this compound could also be exploited to create polymers with specific stereochemical properties, which can influence their physical characteristics and biodegradability.

Metabolic Significance and Interconnections in Research Systems

Linkages with Central Carbon Metabolism and Tricarboxylic Acid (TCA) Cycle

The catabolism of α-aminoadipic acid provides a direct link to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. The breakdown of lysine via the saccharopine pathway ultimately yields α-aminoadipic acid. frontiersin.org This metabolite is then converted to α-ketoadipate through a transamination reaction catalyzed by the enzyme 2-aminoadipate transaminase, which often uses α-ketoglutarate as an amino group acceptor. wikipedia.orgnih.gov

Following its conversion to α-ketoadipate, a series of oxidative decarboxylation reactions transform it into glutaryl-CoA. This molecule is further metabolized to crotonoyl-CoA, which is then converted to acetoacetyl-CoA. Finally, acetoacetyl-CoA is cleaved to produce two molecules of acetyl-CoA, which can then enter the TCA cycle to be oxidized for ATP production. biocrates.com This pathway highlights how the carbon skeleton of lysine, via α-aminoadipic acid, can be channeled into central carbon metabolism to fuel cellular energy needs. biocrates.comcreative-proteomics.com The involvement of TCA cycle intermediates like α-ketoglutarate and oxaloacetate as amino acceptors in α-AAA transamination further cements its integration with central metabolic pathways. nih.govcellsignal.com

Interplay with Other Amino Acid Metabolic Pathways (e.g., Glutamate, Saccharopine)

The metabolism of α-aminoadipic acid is intricately linked with the pathways of several other amino acids, most notably lysine and glutamate. biocrates.com In mammals, α-aminoadipic acid is a key intermediate in the primary pathway for lysine degradation, known as the saccharopine pathway. frontiersin.orgmedchemexpress.com

This pathway involves the following key steps:

Lysine Condensation: L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase. frontiersin.orgresearchgate.netwikipedia.org

Saccharopine Hydrolysis: Saccharopine is then hydrolyzed to yield L-glutamate and α-aminoadipic semialdehyde. This step is catalyzed by the saccharopine dehydrogenase (SDH) domain of the same bifunctional enzyme. frontiersin.orgresearchgate.netgenome.jp

Oxidation to α-Aminoadipic Acid: Finally, α-aminoadipic semialdehyde is oxidized to α-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase. frontiersin.org

Table 1: Key Enzymes in the Saccharopine Pathway of Lysine Degradation

| Enzyme/Enzyme Domain | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|

| Lysine-Ketoglutarate Reductase (LKR) | Condensation | L-Lysine, α-Ketoglutarate, NADPH | Saccharopine, NADP+ |

| Saccharopine Dehydrogenase (SDH) | Hydrolysis | Saccharopine, NAD(P)+ | L-Glutamate, α-Aminoadipic Semialdehyde, NAD(P)H |

| α-Aminoadipic Semialdehyde Dehydrogenase | Oxidation | α-Aminoadipic Semialdehyde, NAD(P)+ | α-Aminoadipic Acid, NAD(P)H |

This table summarizes the core enzymatic reactions involved in the conversion of lysine to α-ketoadipate via the intermediates saccharopine and α-aminoadipic acid. wikipedia.orgfrontiersin.orgresearchgate.net

Role in Nitrogen Metabolism and Amino Acid Balance

As an amino acid, α-aminoadipic acid participates in the complex network of nitrogen metabolism. cambridge.org The transamination reaction that converts α-aminoadipic acid to α-ketoadipate is a key process in nitrogen balance. wikipedia.org In this reaction, the amino group from α-aminoadipic acid is transferred to α-ketoglutarate, forming glutamate. nih.gov This process effectively moves nitrogen from the lysine catabolic pathway into the cellular pool of glutamate, a central molecule in nitrogen transport and assimilation. cellsignal.com

Observed Associations in Metabolomic Investigations

Advances in metabolomics have identified α-aminoadipic acid as a significant biomarker associated with various physiological and pathological states. ijcmbs.com Numerous studies have reported correlations between circulating levels of α-aminoadipic acid and metabolic disorders. bevital.no

Notably, elevated plasma α-aminoadipic acid has been identified as a strong and independent predictor for the future development of type 2 diabetes. hmdb.cabevital.nodiabetesjournals.org It is also associated with insulin resistance, with studies showing that high insulin levels can normalize elevated α-aminoadipic acid concentrations. diabetesjournals.orgnih.gov Beyond diabetes, α-aminoadipic acid levels have been linked to cardiovascular disease, as it is found at high levels in atherosclerotic plaques due to protein lysine oxidation. hmdb.ca Other associations include renal failure, certain cancers like prostate cancer, and age-related protein degradation. hmdb.cabiocrates.com

Table 2: Observed Associations of α-Aminoadipic Acid in Metabolomic Studies

| Condition/Disease | Observed Association with α-AAA Levels | Research Finding Summary |

|---|---|---|

| Type 2 Diabetes Risk | Elevated | Identified as a strong, independent predictive biomarker for incident diabetes. hmdb.cabevital.no |

| Insulin Resistance | Elevated | Levels are often high in individuals with insulin resistance; high insulin can normalize α-AAA clearance. diabetesjournals.orgnih.gov |

| Atherosclerosis | Elevated in plaques | Produced at high levels via lysine oxidation within atherosclerotic plaques. hmdb.ca |

| Prostate Cancer | Elevated in malignant tissue | Levels were found to be higher in malignant prostate tissues compared to non-malignant ones. biocrates.com |

| COVID-19 | Elevated | Identified as a significant biomarker in patients with COVID-19. ijcmbs.com |

| Aging | Increased in skin collagen | Levels of α-AAA in insoluble skin collagen increase with age, reflecting oxidative protein damage. biocrates.com |

This table highlights key findings from metabolomic research linking altered α-aminoadipic acid levels to various health conditions.

Regulation of Metabolic Flux and Enzyme Expression

The metabolic flux through the lysine degradation pathway, and thus the production and catabolism of α-aminoadipic acid, is subject to regulation. The bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which contains both the lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities, is a key regulatory point. wikipedia.org In humans, mutations in the AASS gene can lead to familial hyperlysinemia, a condition characterized by the buildup of lysine. wikipedia.org

Hormonal regulation also plays a crucial role. Insulin, a key regulator of amino acid metabolism, has been shown to influence the kinetics of α-aminoadipic acid. diabetesjournals.orgnih.gov In individuals with insulin resistance, plasma concentrations of many amino acids, including lysine, are elevated. diabetesjournals.org Studies have shown that inducing high physiological insulin levels can normalize α-aminoadipic acid levels, primarily by maintaining a higher metabolic clearance rate, even while lysine levels remain elevated. diabetesjournals.orgnih.gov This suggests that insulin resistance leads to increased α-aminoadipic acid concentrations, and that insulin signaling directly impacts its catabolism. diabetesjournals.org Furthermore, the expression of enzymes involved in its metabolism, such as aminotransferases, can be influenced by substrate availability and the metabolic state of the cell. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Aminoadipic acid |

| 5-HTP |

| Acetoacetyl-CoA |

| Acetyl-CoA |

| Alanine |

| Allysine |

| Alpha-aminoadipic acid (α-AAA) |

| Alpha-aminoadipic semialdehyde |

| Alpha-Aminobutyric acid |

| Alpha-ketoadipic acid |

| Alpha-ketoglutarate (α-KG) |

| Arginine |

| Asparagine |

| Aspartate |

| Aspartic acid |

| Cadaverine |

| Carnitine |

| Carnosine |

| Chorismate |

| Citrate |

| Citrulline |

| Crotonoyl-CoA |

| Cysteine |

| Diaminopimelic acid |

| DOPA |

| Dopamine |

| Epinephrine |

| Erythrose 4-phosphate |

| Ethanolamine |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| Glutamate |

| Glutamine |

| Glutaryl-CoA |

| Glutathione |

| Glyceraldehyde-3-phosphate |

| Glycine |

| Glucose-6-phosphate |

| Histidine |

| Homocitrate |

| Homoserine |

| Hydroxykynurenine |

| Hydroxylysine |

| Hydroxyproline |

| Isoleucine |

| Kynurenine |

| Kynurenic acid |

| Lactate |

| Leucine |

| Lysine |

| Malate |

| Methionine |

| N-Acetylaspartylglutamic acid (NAAG) |

| Ornithine |

| Oxaloacetate |

| Penicillin |

| Phenylalanine |

| Phosphoenolpyruvate (PEP) |

| Phosphoserine |

| Pipecolate |

| Proline |

| Pyruvate |

| Ribulose-5-phosphate |

| Saccharopine |

| Sarcosine |

| Serine |

| Spermidine |

| Taurine |

| Threonine |

| Tryptophan |

| Tyrosine |

| Urea |

Advanced Synthetic Methodologies for 3-aminoadipic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex molecules like 3-aminoadipic acid and its derivatives, combining the selectivity of enzymatic catalysts with the versatility of chemical reactions. These methods often provide environmentally friendly and efficient alternatives to purely chemical syntheses.

A notable chemoenzymatic approach involves the use of enzymes for key stereoselective steps. For instance, engineered methylaspartate ammonia lyases have been utilized for the kinetic resolution and asymmetric synthesis of 3-substituted aspartic acids, which are structurally related to this compound. researchgate.net These enzymes can catalyze the reversible addition of ammonia to a carbon-carbon double bond, offering a direct route to chiral amino acids with high diastereomeric and enantiomeric excess. researchgate.net

Another significant chemoenzymatic strategy is the application of nonribosomal peptide synthetase (NRPS) domains. The thioesterase (TE) domain, in particular, is crucial for the cyclization and release of peptide chains from the NRPS assembly line. nih.gov This has been harnessed in the synthesis of macrocyclic peptides, where a chemically synthesized linear peptide can be cyclized by a TE domain. nih.gov

Furthermore, enzymes from various microorganisms have been identified and characterized for their role in amino acid metabolism, which can be adapted for synthetic purposes. For example, an enzyme from Aspergillus niger has been identified that catalyzes the conversion of Nα-benzyloxycarbonyl-L-aminoadipic-δ-semialdehyde to Nα-benzyloxycarbonyl-L-aminoadipic acid. kyoto-u.ac.jp This highlights the potential of using whole-cell or isolated enzyme systems for specific transformations in the synthesis of this compound derivatives.

The synthesis of polypeptide chains containing unnatural amino acids, such as 2-aminoisobutyric acid, has been achieved through papain-catalyzed polymerization, demonstrating the utility of enzymes in creating complex polymers with tailored properties. rsc.org This principle can be extended to incorporate this compound or its derivatives into peptide structures.

The following table summarizes key enzymes and their applications in chemoenzymatic synthesis relevant to this compound and related compounds.

| Enzyme/Enzyme System | Application | Reference |

| Engineered Methylaspartate Ammonia Lyases | Kinetic resolution and asymmetric synthesis of 3-substituted aspartic acids | researchgate.net |

| Nonribosomal Peptide Synthetase (NRPS) Thioesterase (TE) Domain | Macrocyclization of chemically synthesized peptides | nih.gov |

| Enzyme from Aspergillus niger | Conversion of an aldehyde to a carboxylic acid in a protected aminoadipic acid derivative | kyoto-u.ac.jp |

| Papain | Polymerization of tripeptide esters to form polypeptides containing unnatural amino acids | rsc.org |

Stereoselective Synthesis of Enantiopure Forms

The biological activity of this compound and its derivatives is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of paramount importance.

One established strategy utilizes the chiral pool, starting from readily available and inexpensive chiral molecules. For example, L- and D-glutamic acid can be used as chiral educts in a sequence involving a Claisen condensation, reductive amination, and lactam cyclization to furnish stereoselectively azabicyclo[4.3.0]alkane amino acids. capes.gov.br Similarly, (R)-α-aminoadipic acid, accessible from the enzymatic cleavage of cephalosporin C, serves as a valuable enantiopure starting material for the synthesis of various D-amino acids and their derivatives. nih.govresearchgate.netsemanticscholar.org

Asymmetric catalysis is another powerful tool for establishing stereocenters. The use of chiral phase-transfer catalysts, such as the Corey-Lygo catalyst, in the alkylation of Schiff bases has been investigated for the stereoselective synthesis of unsaturated α-amino acids. nih.gov Another approach involves the use of chiral auxiliaries, like hydroxypinanone, to direct the stereochemical outcome of a reaction. nih.gov

Substrate-controlled stereoselective reductions have also been successfully employed. For instance, the reduction of a 4-oxo α-amino acid derivative using L-selectride can lead to the corresponding 4-hydroxy product with high diastereoselectivity. acs.org This method was applied in a multi-step synthesis of a meso-diaminopimelic acid analogue, starting from Boc-L-aspartic acid α-t-butyl ester. acs.org

The following table provides an overview of different stereoselective synthesis strategies.

| Strategy | Key Features | Starting Material Example | Target Molecule Example | Reference |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | L-Glutamic acid | (3S,6S,9S)-2-oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylic acid | capes.gov.br |

| Chiral Pool Synthesis | Employs (R)-α-aminoadipic acid from a natural source. | (R)-α-Aminoadipic acid | C-5-alkenyl and C-6-alkylidene derivatives of (R)-pipecolic acid | nih.govresearchgate.netsemanticscholar.org |

| Asymmetric Catalysis | Involves chiral catalysts to induce enantioselectivity. | Prochiral Schiff base | Unsaturated α-amino acids | nih.gov |

| Chiral Auxiliary | A chiral molecule temporarily incorporated to direct stereochemistry. | Schiff base with hydroxypinanone auxiliary | Unsaturated α-amino acids | nih.gov |

| Substrate-Controlled Reduction | The existing stereochemistry of the substrate dictates the stereochemical outcome of the reduction. | Boc-L-aspartic acid α-t-butyl ester | meso-Diaminopimelic acid analogue | acs.org |

Strategies for Derivatization (e.g., Alkenyl, Alkylidene, Azido, Triazolyl Derivatives)

The functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with potentially novel biological activities. Various synthetic strategies have been developed to introduce alkenyl, alkylidene, azido, and triazolyl groups.

(R)-α-aminoadipic acid is a versatile starting material for these transformations. nih.govresearchgate.netsemanticscholar.org For the synthesis of C-5-alkenyl derivatives of (R)-pipecolic acid, a key intermediate derived from (R)-α-aminoadipic acid can undergo a Vilsmeier-Haack reaction to introduce a formyl group, which then serves as a handle for Wittig-type reactions to install the alkenyl moiety. nih.gov

The introduction of an azide group is a valuable transformation as azides are precursors to a wide array of nitrogen-containing functionalities, including triazoles. The synthesis of azido derivatives of (R)-α-aminoadipic acid has been reported. nih.govresearchgate.net These azido compounds can then be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions to generate regioisomeric triazolyl derivatives. nih.govresearchgate.net The CuAAC reaction is a cornerstone of "click chemistry," known for its high efficiency and selectivity. nih.govresearchgate.net

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, have been employed to introduce aryl and alkynyl substituents into pipecolic acid derivatives, which can be derived from aminoadipic acid. beilstein-journals.org

The following table summarizes the derivatization strategies for this compound and its related structures.

| Derivative Type | Synthetic Strategy | Key Reagents/Reactions | Reference |

| Alkenyl | Wittig reaction on an aldehyde intermediate | Vilsmeier-Haack reaction, Wittig reagent | nih.gov |

| Alkylidene | Not explicitly detailed for this compound in the provided context, but related to alkenyl synthesis. | ||

| Azido | Conversion of a suitable precursor to an azide. | Not explicitly detailed but a common transformation in organic synthesis. | nih.govresearchgate.net |

| Triazolyl | Cycloaddition reaction between an azide and an alkyne. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC), Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) | nih.govresearchgate.net |

| Aryl | Cross-coupling reaction. | Suzuki-Miyaura cross-coupling | beilstein-journals.org |

| Alkynyl | Cross-coupling reaction. | Sonogashira-Hagihara cross-coupling | beilstein-journals.org |

Development of Novel Synthetic Routes

The ongoing demand for this compound and its analogues in various scientific fields drives the development of new and improved synthetic routes. Research efforts are focused on increasing efficiency, scalability, and access to novel structural motifs.

One area of development is the creation of synthetic pathways for adipic acid biosynthesis in microbial hosts, which could potentially be adapted for the production of this compound. chalmers.se These bio-based approaches aim to provide sustainable alternatives to traditional chemical synthesis. chalmers.se

Another innovative approach involves the Rh(III)-catalyzed functionalization of allyl groups in chiral Ni(II) complexes to synthesize artificial chiral α-amino acids. rsc.org This methodology could potentially be applied to the synthesis of this compound derivatives with complex side chains.

The development of methods for preparing heterocyclic analogs of α-aminoadipic acid has also been explored. researchgate.net For example, the imidazo[2,1-b] nih.govcapes.gov.brthiazole ring system has been used as a scaffold to construct such analogues. researchgate.net This involves the functionalization of the heterocyclic core and subsequent elaboration to the desired amino acid structure.

Furthermore, new routes for the synthesis of enone-derived α-amino acids have been developed, for example, through a Horner-Wadsworth-Emmons reaction of a phosphonate ester derived from L-aspartic acid. acs.org These enones are versatile intermediates for the synthesis of various cyclic and acyclic amino acid derivatives. acs.org

The exploration of multi-step enzymatic catalysis, where several enzymes are used in a cascade to perform a series of transformations, also represents a promising direction for the synthesis of complex molecules like this compound derivatives.

Analytical Techniques for Research Profiling and Quantification of 3-aminoadipic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of amino acids, including 3-aminoadipic acid, due to its high sensitivity, specificity, and throughput. zivak.comjasem.com.tr Ultra-high performance liquid chromatography (UHPLC) further enhances these capabilities by providing improved resolution and faster analysis times. nih.govnih.gov

These methods typically involve the separation of amino acids on a reversed-phase column followed by detection using a mass spectrometer. acs.orgd-nb.info The mass spectrometer is often operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. anaquant.com For instance, a precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is then selected in the third quadrupole for detection. anaquant.com This targeted approach allows for the accurate quantification of this compound even in complex biological samples. anaquant.comnih.gov

Several LC-MS/MS methods have been developed for the comprehensive analysis of amino acids in biological fluids like plasma, serum, and urine. zivak.comanaquant.comchromsystems.comchromsystems.com These methods can quantify a large number of amino acids, including this compound, in a single run with analysis times as short as a few minutes. nih.govnih.govfrontiersin.org The use of UHPLC systems can significantly reduce run times, with some methods achieving comprehensive amino acid analysis in under 15 minutes. frontiersin.orgrestek.com

Table 1: Example of LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 or HSS T3 acs.orgfrontiersin.org |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid acs.orgfrontiersin.org |

| Mass Spectrometer | Triple quadrupole anaquant.comfrontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) thermofisher.comlcms.cz |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) anaquant.com |

Application of Stable Isotope Tracers in Metabolic Flux Analysis

Stable isotope tracers are invaluable tools for studying the dynamics of metabolic pathways, including the synthesis and degradation of amino acids like this compound. medchemexpress.commaastrichtuniversity.nlnih.gov In this approach, a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) is introduced into a biological system. nih.govnih.govresearchgate.net The incorporation of the isotope into downstream metabolites is then traced and quantified, providing insights into metabolic fluxes. nih.govspringernature.com

For example, deuterium-labeled this compound (Aminoadipic acid-d3) can be used as a tracer to study its metabolism. medchemexpress.com By tracking the labeled atoms through metabolic pathways, researchers can determine the rates of production and consumption of this compound. nih.gov This technique, often combined with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for a detailed analysis of metabolic networks in vivo. nih.govnih.gov

The use of stable isotopes like deuterium oxide (D₂O) offers a less invasive method for studying long-term metabolic processes. physoc.org D₂O equilibrates with the body's water pool and its deuterium is incorporated into various metabolites, including amino acids, as they are synthesized. physoc.org This allows for the measurement of protein and amino acid turnover over extended periods. nih.gov

Ion Exchange Chromatography and High-Performance Liquid Chromatography (HPLC)

Ion exchange chromatography (IEC) is a classical and robust method for the separation of amino acids based on their charge properties. 193.16.218pressbooks.pub In IEC, a column with a charged stationary phase (resin) is used to separate amino acids. 193.16.218pressbooks.pub Cation exchange resins, which have a negatively charged polymer, are commonly used to bind positively charged amino acids. pressbooks.pub The separation of a wide range of amino acids, including this compound, can be achieved using IEC, often with post-column derivatization with reagents like ninhydrin for detection. 193.16.218journals.co.za

High-performance liquid chromatography (HPLC) is another widely used technique for amino acid analysis. bevital.nonih.gov HPLC methods often employ pre-column derivatization to enhance the detection of amino acids. bevital.no Common derivatizing agents include o-phthaldialdehyde (OPA), which reacts with primary amino acids to form fluorescent derivatives. core.ac.uk This approach offers high sensitivity and allows for the quantification of low-abundance amino acids like this compound. core.ac.uk HPLC methods have been developed that can separate over 40 physiological amino acids in a single run. core.ac.uk

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Derivatization | Detection |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry | Not always required, but can be used nih.govfujifilm.com | Mass Spectrometry |

| Ion Exchange Chromatography | Separation based on charge | Post-column (e.g., ninhydrin) 193.16.218 | Photometry |

| HPLC | Separation by liquid chromatography | Pre-column (e.g., OPA, PITC) d-nb.infobevital.no | Fluorescence, UV-Vis |

Sample Preparation and Derivatization Techniques for Research Samples

Proper sample preparation is a critical step to ensure accurate and reliable quantification of this compound in biological samples. The primary goal is to remove interfering substances, such as proteins, and to prepare the sample in a format suitable for the chosen analytical method. creative-proteomics.com

A common first step for biological fluids like plasma or serum is protein precipitation. d-nb.infocreative-proteomics.com This is often achieved by adding an acid, such as trichloroacetic acid (TCA) or sulfosalicylic acid (SSA), or an organic solvent like methanol or isopropanol. acs.orgrestek.comnih.govcreative-proteomics.com After precipitation, the sample is centrifuged to pellet the proteins, and the supernatant containing the amino acids is collected for further analysis. nih.govcreative-proteomics.com

For methods that require it, derivatization is performed to improve the chromatographic properties or detectability of the amino acids. fujifilm.com Pre-column derivatization with reagents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or phenylisothiocyanate (PITC) is frequently used in HPLC analysis. d-nb.infonih.gov These reagents react with the amino groups of the amino acids to form derivatives that can be readily detected by fluorescence or UV-Vis detectors. nih.govcore.ac.uk For instance, derivatization with FMOC has been used for the analysis of α-AAA in hydrolyzed protein samples. nih.gov Some modern LC-MS/MS methods allow for the direct analysis of underivatized amino acids, simplifying the sample preparation workflow. nih.govnih.gov

Quantitative Analysis in Biological Matrices for Research Purposes

The quantitative analysis of this compound in biological matrices such as plasma, serum, urine, and tissue extracts is essential for understanding its physiological and pathological significance. nih.govnih.govchromsystems.com LC-MS/MS has emerged as the gold standard for this purpose due to its superior sensitivity and specificity. nih.govchromsystems.com

To achieve accurate quantification, an internal standard is typically added to the sample before processing. metbio.net The internal standard is a compound that is chemically similar to the analyte but has a different mass, often a stable isotope-labeled version of the analyte itself (e.g., this compound-d3). medchemexpress.comlcms.cz The use of an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. metbio.net

Calibration curves are generated using standards of known concentrations to establish the relationship between the detector response and the analyte concentration. core.ac.uk The concentration of this compound in the biological sample is then determined by comparing its response to that of the internal standard and interpolating from the calibration curve. core.ac.uk

Studies have reported the successful quantification of this compound in various biological matrices, including human plasma, serum, and urine. anaquant.comnih.govchromsystems.comchromsystems.com These methods have demonstrated good linearity, accuracy, and precision, with coefficients of variation typically below 15%. acs.org The ability to accurately measure the concentration of this compound in these matrices is crucial for research investigating its role in various metabolic states and diseases. nih.govnih.gov

Theoretical and Computational Investigations of 3-aminoadipic Acid Interactions

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. These studies are instrumental in understanding the molecular determinants of substrate recognition and catalysis.

In the context of adipic acid biosynthesis from lysine, several enzymes have been investigated using these techniques. plos.orgnih.govplos.org Although enzymes that efficiently catalyze reactions with 3-aminoadipic acid or its precursors are not always known, computational studies help screen potential candidates and elucidate binding mechanisms. plos.orgplos.org

One area of interest is the deamination of lysine-related compounds. nih.govplos.org Researchers have studied 3-methylaspartate ammonia lyase (MAL) as a potential candidate for protein engineering to deaminate substrates like β-lysine. nih.govplos.org Docking calculations showed that β-lysine and other related compounds could fit spatially into the catalytic pocket of MAL. nih.govplos.org These in silico studies indicated that the enzyme's active site is large enough to accommodate substrates more voluminous than its natural substrate, 3-methylaspartate. plos.org The analysis identified that hydrophobic interactions, such as those involving the methyl group of 3-methylaspartic acid, are essential for proper substrate binding. nih.govplos.org

Similarly, docking studies have been performed on aspartate semialdehyde dehydrogenases (ASADHs), key enzymes in a microbial biosynthetic pathway for essential amino acids. nih.gov The structure of ASADH from Streptococcus pneumoniae with the bound inhibitor 2-aminoadipate (an isomer of this compound) was used to validate docking protocols. nih.gov The results confirmed that the carboxyl groups of 2-aminoadipate form critical electrostatic interactions with arginine residues (R99 and R245) in the enzyme's active site. nih.gov

| Enzyme | Ligand Studied | Key Findings from Docking/Simulation | Reference |

|---|---|---|---|

| 3-Methylaspartate Ammonia Lyase (MAL) | β-lysine, 2-aminoadipic acid | The catalytic pocket can accommodate these substrates. Hydrophobic interactions are crucial for binding. | nih.govplos.org |

| Aspartate Semialdehyde Dehydrogenase (spASADH) | 2-aminoadipate | The inhibitor's carboxyl groups form electrostatic interactions with active site residues Arg99 and Arg245. | nih.gov |

| Old Yellow Enzyme 1 (Oye1) | 6-amino-trans-2-hexenoic acid | Docking studies were used to explore interactions for the reduction of the α,β-unsaturated bond, a key step in a proposed adipic acid pathway. | plos.org |

In Silico Pathway Modeling and Flux Analysis

In silico pathway modeling and metabolic flux analysis (MFA) are systems biology approaches used to analyze and predict the flow of metabolites through a cell's metabolic network. mdpi.comcreative-proteomics.com These methods are critical for metabolic engineering, allowing researchers to identify bottlenecks and design strategies to enhance the production of target chemicals like α-aminoadipate, a key intermediate in a potential biosynthetic route to adipic acid. mdpi.comresearchgate.net

A novel metabolic optimization algorithm, OptHandle, was developed to predict engineering strategies for overproducing α-aminoadipate in Escherichia coli. mdpi.comresearchgate.net Metabolic flux analysis is a core component of such algorithms, which use genome-scale metabolic models to simulate cellular metabolism. mdpi.comd-nb.info The OptHandle tool was used to identify key reactions whose flux should be regulated to channel metabolic resources towards the synthesis of α-aminoadipate. mdpi.comresearchgate.net For example, the analysis suggested that maintaining a balance of cofactors like NADPH is crucial, and that regulating the flux distribution at key nodes, such as between glycolysis and the pentose phosphate pathway (PPP), can significantly increase production. mdpi.com

In other organisms, such as the thermophilic bacterium Thermus thermophilus, genome-scale metabolic network reconstruction and in silico flux analysis have revealed unique metabolic features. d-nb.info Comparative analysis showed that T. thermophilus synthesizes lysine via the α-aminoadipate (AAA) pathway, which is typically found in fungi, rather than the diaminopimelate (DAP) pathway common in bacteria. d-nb.infou-tokyo.ac.jpresearchgate.net This highlights the diversity of metabolic pathways in nature and the power of computational models to uncover them.

| Organism | Computational Tool/Method | Key Prediction/Finding | Reference |

|---|---|---|---|

| Escherichia coli | OptHandle Algorithm | Predicted strategies to increase α-aminoadipate titer, including enhancing L-lysine and oxaloacetate (OAA) synthesis and regulating flux at the glucose-6-phosphate node. | mdpi.comresearchgate.net |

| Thermus thermophilus | Genome-Scale Metabolic Model (iTT548) | Revealed that lysine is synthesized via the α-aminoadipate pathway, a distinctive feature for a bacterium. | d-nb.info |

| Maize (Zea mays) | Retrobiosynthetic NMR Analysis | Confirmed that lysine is formed exclusively via the diaminopimelate pathway, excluding a significant contribution from the aminoadipic acid pathway in this plant. | oup.com |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly detailed view of the electronic structure and geometry of molecules. beilstein-journals.orgnih.gov These methods are used for conformational analysis to determine the most stable three-dimensional shapes of a molecule and to understand the interactions that stabilize them. nih.gov

For L-2-aminoadipic acid, a combination of experimental spectroscopy and computational studies proposed a stable double hydrogen-bonded zwitterion dimer structure in the solid state and in solution. asianpubs.org DFT calculations at the B3LYP/6-311++G(d,p) level were used to model this dimer. asianpubs.org The calculations showed optimized hydrogen bond distances of 1.764 Å for N–H···O and 1.774 Å for O–H···O. asianpubs.org Natural Bond Orbital (NBO) analysis, a method to study charge transfer and intramolecular interactions, revealed stabilization energies of 15.5 kcal/mol for the N–H···O bond and 14.1 kcal/mol for the O–H···O bond, indicating that the N–H···O interaction is stronger. asianpubs.org

Quantum chemical methods have also been applied to isomers like α-aminoadipic acid (AABA). nih.gov Calculations provide key molecular properties and energy characteristics associated with redox processes. These theoretical values are crucial for understanding the molecule's reactivity and potential biological roles. nih.gov

| Compound | Method | Key Finding/Calculated Value | Reference |

|---|---|---|---|

| L-2-Aminoadipic Acid | DFT (B3LYP/6-311++G(d,p)) | Modeled a stable zwitterionic dimer. Calculated H-bond distances: 1.764 Å (N–H···O) and 1.774 Å (O–H···O). | asianpubs.org |

| L-2-Aminoadipic Acid | NBO Analysis | Calculated stabilization energies for H-bonds: 15.5 kcal/mol (N–H···O) and 14.1 kcal/mol (O–H···O). | asianpubs.org |

| α-Aminoadipic Acid (AABA) | DFT (B3LYP) | Adiabatic Ionization Energy (Ei): 142 kcal/mol. | nih.gov |

| α-Aminoadipic Acid (AABA) | DFT (B3LYP) | Absolute Oxidation Potential (Eoxø): -6.1 V. | nih.gov |

Future Research Directions in 3-aminoadipic Acid Chemical Biology

Elucidation of Undefined Metabolic Pathways

A primary focus for future research is the comprehensive mapping of the metabolic pathways involving 3-aminoadipic acid. While α-aminoadipic acid is a known metabolite in the principal biochemical pathway of lysine, this compound is not considered a naturally occurring metabolite in the same way. Its presence in human blood has been identified, suggesting it is part of the human exposome, meaning it is found in individuals exposed to the compound or its derivatives.

Key research questions to address include:

Origin of this compound: Determining the endogenous and exogenous sources of this compound in biological systems. Is it solely derived from environmental exposure, or are there yet-to-be-discovered biosynthetic or degradation pathways within organisms?

Metabolic Fate: Tracing the metabolic fate of this compound. What enzymes act upon it, and what are the resulting downstream metabolites?

Regulatory Mechanisms: Understanding how the concentration of this compound is regulated within cells and tissues.

Discovery of Novel Enzymatic Transformations

The identification and characterization of enzymes that catalyze reactions involving this compound are crucial for understanding its biological function. Pyridoxal phosphate (PLP)-dependent enzymes are known to catalyze a wide range of transformations on amino acids and are attractive biocatalysts. researchgate.net Future research should focus on discovering novel enzymes that can utilize this compound as a substrate.

Potential areas of investigation include:

Enzyme Screening: High-throughput screening of microbial and environmental metagenomic libraries to identify enzymes capable of modifying this compound.

Enzyme Characterization: Detailed biochemical and structural analysis of newly discovered enzymes to understand their substrate specificity, catalytic mechanism, and physiological role.

Protein Engineering: Utilizing protein engineering techniques to alter the substrate specificity of known amino acid-metabolizing enzymes to act on this compound, which could be useful for both research and biotechnological applications. tandfonline.com

Exploration of Biosynthetic Potential in Emerging Microbial Systems

While natural pathways for this compound biosynthesis are not well-defined, the exploration of engineered microbial systems presents a promising avenue for its production and the study of its properties. The biosynthesis of related compounds, such as adipic acid, has been successfully achieved in engineered microbes by designing artificial pathways. mdpi.com

Future research in this area could involve:

Pathway Design: Designing and constructing novel biosynthetic pathways for this compound in model organisms like E. coli or yeast. This could involve combining enzymes from different organisms or engineering existing enzymes.

Host Optimization: Optimizing the microbial host to enhance the production of this compound. This may involve metabolic engineering to increase the supply of precursors and cofactors.

Investigating Novel Microbes: Exploring diverse microbial ecosystems, such as those in activated sludge, for organisms that may naturally produce or metabolize this compound, particularly under specific environmental conditions like oxygen perturbations. biorxiv.org

Development of Advanced Analytical Platforms for Research

To facilitate research into the metabolism and function of this compound, the development of sensitive and specific analytical methods is essential. Current amino acid analysis often involves chromatographic techniques coupled with mass spectrometry. researchgate.net

Future advancements in analytical platforms should aim for:

Enhanced Sensitivity and Specificity: Developing methods with lower detection limits and the ability to distinguish this compound from its isomers and other structurally similar molecules.

High-Throughput Analysis: Creating high-throughput methods to enable large-scale screening of biological samples for this compound, which is crucial for metabolomics studies. bevital.no

In Vivo Imaging: Developing probes and imaging techniques to visualize the spatial and temporal distribution of this compound within living cells and organisms.

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, will be indispensable for a holistic understanding of this compound's role in complex biological processes. frontiersin.orgresearchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the metabolic networks in which this compound participates. nih.gov

Key aspects of this integrative approach include:

Multi-Omics Data Generation: Collecting comprehensive datasets from experiments where the levels of this compound are perturbed.

Computational Modeling: Using computational tools to integrate multi-omics data and construct network models that can predict the effects of changes in this compound levels on cellular physiology. uab.edu

Biomarker Discovery: Applying these systems-level models to identify potential biomarkers and to understand the mechanisms by which this compound may be involved in health and disease.

Q & A

Q. Advanced: How can matrix effects and hydrolysis efficiency be optimized for 3-AAA quantification in complex biological matrices?

Answer:

- Basic: Hydrolysis followed by ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is widely used. After hydrolyzing proteins/peptides (6 M HCl, 110°C, 24 hours), derivatized 3-AAA is separated using reverse-phase or HILIC columns and quantified via isotopic internal standards (e.g., deuterated analogs) .